molecular formula C9H9BrO2 B146986 Methyl 2-bromo-3-methylbenzoate CAS No. 131001-86-0

Methyl 2-bromo-3-methylbenzoate

Cat. No. B146986
M. Wt: 229.07 g/mol
InChI Key: QAOFGUXVDAZKBW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-methylbenzoate is a chemical compound that is part of a broader class of brominated aromatic esters. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The compound itself is characterized by the presence of a bromine atom and a methyl group attached to a benzoate ester framework.

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves halogenation reactions or cyclization processes. For instance, 3-(Bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through a regioselective bromocyclization, indicating a potential pathway for the synthesis of similar brominated esters . Additionally, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, which shares a similar benzoate ester structure, is achieved by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid, suggesting a possible synthetic route for Methyl 2-bromo-3-methylbenzoate .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic and crystallographic techniques. For example, the molecular structure, vibrational spectra, and hyperpolarizability of 2-amino-5-bromo-benzoic acid methyl ester have been analyzed using density functional theory (DFT) methods, which could be applied to study the structure of Methyl 2-bromo-3-methylbenzoate . Similarly, the structure of bis(2-bromobenzoato-O,O')-bis(methyl-3-pyridylcarbamate-N)-zinc(II) has been characterized by X-ray diffraction, providing insights into the coordination environment of brominated benzoates .

Chemical Reactions Analysis

The reactivity of brominated aromatic esters can be inferred from studies on similar compounds. For instance, the products of bromocyclization reactions can undergo further transformations, such as palladium-catalyzed cross-coupling, indicating that Methyl 2-bromo-3-methylbenzoate may also participate in such reactions . Additionally, the reactivity of benzothiazolium salts, which can be synthesized from related methylbenzoyl compounds, suggests potential reactivity pathways for Methyl 2-bromo-3-methylbenzoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic esters can be correlated with their molecular structure. The study of halogenbenzoic acids, including bromo-methylbenzoic acids, has revealed structure-property relationships that can be used to estimate solubilities and understand specific interactions in the liquid and crystal phases . The vibrational study and analysis of molecular properties of Methyl 2-amino 5-bromobenzoate provide data on vibrational modes, molecular electrostatic potential, and NLO properties, which could be relevant for understanding the properties of Methyl 2-bromo-3-methylbenzoate . Furthermore, the growth and characterization of Methyl 2-amino-5-bromobenzoate crystals for NLO applications offer insights into the crystal growth process and thermal stability, which may be applicable to Methyl 2-bromo-3-methylbenzoate .

Scientific Research Applications

Thermodynamics and Solubility

A study explored the thermodynamics of various bromobenzoic acids, including isomers of bromo-methylbenzoic acids. This research is crucial for understanding the structure-property relationships, which include hydrogen bonding interactions and solubility correlations in halogenbenzoic acids. Such data is vital for assessing the water solubility of sparingly soluble drugs, which can include derivatives of methyl 2-bromo-3-methylbenzoate (Zherikova et al., 2016).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various compounds related to methyl 2-bromo-3-methylbenzoate. For instance, a study detailed the synthesis of 2-bromo-3-hydroxybenzoate derivatives through Diels–Alder reactions, highlighting its utility in Pd-catalyzed cross-coupling reactions (Shinohara et al., 2014). Additionally, the synthesis of 2-bromo-3-methylbenzoic acid itself has been documented, emphasizing its relevance in various chemical reactions (Bunnett & Rauhut, 2003).

Pharmaceutical Intermediates

Compounds related to methyl 2-bromo-3-methylbenzoate have been synthesized as key intermediates for anti-cancer drugs, specifically those inhibiting thymidylate synthase (Sheng-li, 2004). Another study synthesized methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate, which displayed good inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme target in cancer research (Lijun, 2010).

Photodynamic Therapy Applications

A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including compounds related to methyl 2-bromo-3-methylbenzoate. This research is significant for photodynamic therapy applications in cancer treatment due to the high singlet oxygen quantum yield of these compounds (Pişkin et al., 2020).

Anaerobic Metabolism in Environmental Microbiology

An environmental microbiology study involved the metabolism of m-cresol by methanogenic cultures, where a compound related to methyl 2-bromo-3-methylbenzoate, 4-hydroxy-2-methylbenzoic acid, was identified as a transient intermediate. This research contributes to understanding the metabolic pathways in anaerobic environments, with implications for bioremediation and waste treatment processes (Roberts et al., 1990).

Safety And Hazards

Methyl 2-bromo-3-methylbenzoate can cause skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves, eye protection, and face protection when handling it .

Future Directions

Unfortunately, I was unable to find specific information on the future directions of Methyl 2-bromo-3-methylbenzoate .

properties

IUPAC Name

methyl 2-bromo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOFGUXVDAZKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445408
Record name Methyl 2-bromo-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3-methylbenzoate

CAS RN

131001-86-0
Record name Methyl 2-bromo-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Bromo-3-methylbenzoate
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Synthesis routes and methods

Procedure details

A solution of 2-bromo-3-methylbenzoic acid (21.5 g, 100 mmol) in 500 mL of methanol and 8 mL of concentrated sulfuric acid is refluxed overnight. Methanol is removed under reduced pressure, the residue is taken up in ether, washed with sodium bicarbonate, brine, and dried over magnesium sulfate, filtered, and evaporated under reduced pressure to give methyl 2-bromo-3-methylbenzoate as an oil.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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